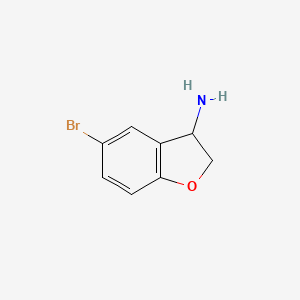
N-cyclopropyl-N-(1,1-dioxidotetrahydrothien-3-yl)amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopropyl-N-(1,1-dioxidotetrahydrothien-3-yl)amine hydrochloride, also known as CPP-115, is a compound with the molecular formula C7H14ClNO2S and a molecular weight of 211.710 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of N-cyclopropyl-N-(1,1-dioxidotetrahydrothien-3-yl)amine hydrochloride is defined by its molecular formula, C7H14ClNO2S . The average mass is 211.710 Da and the monoisotopic mass is 211.043381 Da .Physical And Chemical Properties Analysis
The compound has a molecular weight of 211.710 and a molecular formula of C7H14ClNO2S . It should be stored at room temperature .Aplicaciones Científicas De Investigación
Proteomics Research
This compound is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions. It’s used for the identification and quantification of proteins, understanding their interactions, and determining their functional networks within cells .
Biochemical Assays
In biochemical assays, this chemical serves as a reagent or a control substance. It’s involved in assays that measure enzyme activity, receptor binding, and other biochemical processes to understand the interaction between biological molecules .
Pharmacological Studies
Researchers use this compound in pharmacological studies to explore its potential as a therapeutic agent. It may be investigated for its efficacy, safety, and metabolic pathways in preclinical trials .
Chemical Synthesis
The compound is a building block in synthetic chemistry for creating more complex molecules. It’s valuable in the synthesis of various pharmaceuticals and research chemicals .
Molecular Biology
In molecular biology, it’s used in experiments that study gene expression and regulation. It may be part of protocols for cloning, PCR, and other genetic manipulation techniques .
Neurological Research
Due to its potential activity in the central nervous system, this compound can be used in neurological research to study neurotransmitter systems and brain function .
Toxicology
It’s also used in toxicological studies to assess the safety profile of new drugs. Researchers examine its toxicity levels, side effects, and interaction with other compounds .
Material Science
Lastly, in material science, this compound might be used to modify surfaces or create new materials with specific properties, such as conductivity or reactivity .
Mecanismo De Acción
N-cyclopropyl-N-(1,1-dioxidotetrahydrothien-3-yl)amine hydrochloride is known as a novel gamma-aminobutyric acid (GABA) transaminase inhibitor. It has shown promise in the treatment of a variety of neurological and psychiatric disorders.
Safety and Hazards
While specific safety and hazard information for N-cyclopropyl-N-(1,1-dioxidotetrahydrothien-3-yl)amine hydrochloride is not available, general safety measures should be taken while handling it. These include avoiding breathing in mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
Propiedades
IUPAC Name |
N-cyclopropyl-1,1-dioxothiolan-3-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2S.ClH/c9-11(10)4-3-7(5-11)8-6-1-2-6;/h6-8H,1-5H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSLCADJPFJHTHR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2CCS(=O)(=O)C2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30585815 |
Source


|
| Record name | 3-(Cyclopropylamino)-1lambda~6~-thiolane-1,1-dione--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30585815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-N-(1,1-dioxidotetrahydrothien-3-yl)amine hydrochloride | |
CAS RN |
915402-17-4 |
Source


|
| Record name | 3-(Cyclopropylamino)-1lambda~6~-thiolane-1,1-dione--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30585815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Tert-butyl 6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1285832.png)



![4-(4-Bromophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B1285861.png)



